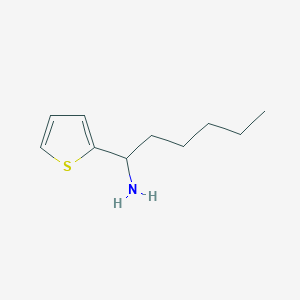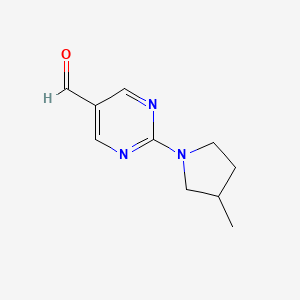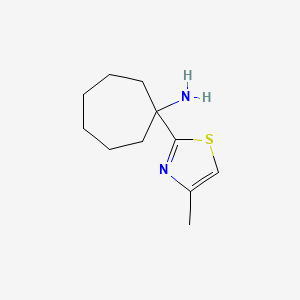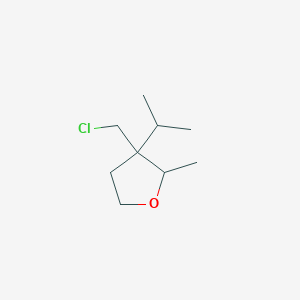![molecular formula C10H12N2O2S B13193342 N-[1-(5-Formylthiophen-2-yl)azetidin-3-yl]acetamide](/img/structure/B13193342.png)
N-[1-(5-Formylthiophen-2-yl)azetidin-3-yl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[1-(5-Formylthiophen-2-yl)azetidin-3-yl]acetamide is a chemical compound with the molecular formula C10H12N2O2S and a molecular weight of 224.28 g/mol . This compound features a thiophene ring substituted with a formyl group at the 5-position and an azetidine ring substituted with an acetamide group at the 3-position. It is primarily used for research purposes in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(5-Formylthiophen-2-yl)azetidin-3-yl]acetamide typically involves the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving suitable precursors such as β-amino alcohols or β-amino acids.
Introduction of the Thiophene Ring: The thiophene ring is introduced through a coupling reaction with the azetidine ring. This can be achieved using palladium-catalyzed cross-coupling reactions.
Formylation: The formyl group is introduced at the 5-position of the thiophene ring using formylating agents such as formic acid or formamide under acidic conditions.
Acetylation: The final step involves the acetylation of the azetidine ring with acetic anhydride or acetyl chloride in the presence of a base such as pyridine.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis can be scaled up using the same synthetic routes with appropriate optimization of reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
N-[1-(5-Formylthiophen-2-yl)azetidin-3-yl]acetamide undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration, using suitable reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst such as iron(III) chloride.
Major Products Formed
Oxidation: 5-Carboxythiophene derivative.
Reduction: 5-Hydroxymethylthiophene derivative.
Substitution: Halogenated or nitrated thiophene derivatives.
Aplicaciones Científicas De Investigación
N-[1-(5-Formylthiophen-2-yl)azetidin-3-yl]acetamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and medicinal chemistry.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of N-[1-(5-Formylthiophen-2-yl)azetidin-3-yl]acetamide is not well-documented. its biological effects are likely mediated through interactions with specific molecular targets and pathways. For example, it may interact with enzymes or receptors involved in cellular processes, leading to modulation of their activity and subsequent biological effects.
Comparación Con Compuestos Similares
Similar Compounds
N-[1-(5-Formylthiophen-2-yl)azetidin-3-yl]acetamide: Features a thiophene ring with a formyl group and an azetidine ring with an acetamide group.
N-[1-(5-Methylthiophen-2-yl)azetidin-3-yl]acetamide: Similar structure but with a methyl group instead of a formyl group on the thiophene ring.
N-[1-(5-Chlorothiophen-2-yl)azetidin-3-yl]acetamide: Similar structure but with a chlorine atom instead of a formyl group on the thiophene ring.
Uniqueness
This compound is unique due to the presence of the formyl group on the thiophene ring, which imparts distinct chemical reactivity and potential biological activity compared to its analogs with different substituents.
Propiedades
Fórmula molecular |
C10H12N2O2S |
|---|---|
Peso molecular |
224.28 g/mol |
Nombre IUPAC |
N-[1-(5-formylthiophen-2-yl)azetidin-3-yl]acetamide |
InChI |
InChI=1S/C10H12N2O2S/c1-7(14)11-8-4-12(5-8)10-3-2-9(6-13)15-10/h2-3,6,8H,4-5H2,1H3,(H,11,14) |
Clave InChI |
VZVBEEKODKJQAM-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)NC1CN(C1)C2=CC=C(S2)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(1H-Imidazol-4-yl)methyl]piperazine](/img/structure/B13193268.png)


amine](/img/structure/B13193289.png)
![Methyl 2-(butan-2-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B13193296.png)

![3-{[(Benzyloxy)carbonyl]amino}-2-methylthiolane-3-carboxylic acid](/img/structure/B13193306.png)

![3-[2-(Bromomethyl)butyl]furan](/img/structure/B13193319.png)


![4-[1-(4-Methoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-1,3-thiazol-2-amine](/img/structure/B13193332.png)

![4-(Hydroxymethyl)-3-methyl-1-[(pyridin-4-yl)methyl]-2,3-dihydro-1H-imidazol-2-one](/img/structure/B13193364.png)
